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molecular formula C6H4FNO5S B1620453 4-Fluoro-3-nitrobenzenesulfonic acid CAS No. 3888-84-4

4-Fluoro-3-nitrobenzenesulfonic acid

Cat. No. B1620453
M. Wt: 221.17 g/mol
InChI Key: OOJWQLSHYOELSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08217069B2

Procedure details

To 2-fluoronitrobenzene (2.33 g) was added fuming sulfuric acid (20 mL), and the mixture was stirred at 60° C. for 30 minutes. The reaction mixture was cooled to room temperature. The reaction mixture was poured into ice and potassium chloride (10 g), and the resulting mixture was stirred at room temperature for 30 minutes. The precipitated crystals were collected by filtration. The collected crystals were washed with water, and dried under reduced pressure to give 4-fluoro-3-nitrobenzenesulfonic acid (3.15 g). To phosphoryl chloride (85 mL) were added 4-fluoro-3-nitrobenzenesulfonic acid (3.15 g) and phosphorus pentachloride (2.82 g) under ice-cooling, and the mixture was heated at reflux overnight. The reaction mixture was cooled to room temperature, and concentrated under reduced pressure. To the residue was added ice water, and the resulting mixture was extracted with diethyl ether. The extract was washed with brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane−n-hexane/ethyl acetate=3/1) to give the title compound (2.65 g).
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[Cl-].[K+].[S:13](=O)(=[O:16])([OH:15])[OH:14]>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:13]([OH:16])(=[O:15])=[O:14])=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
2.33 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[Cl-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
The collected crystals were washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=C(C=C1)S(=O)(=O)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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